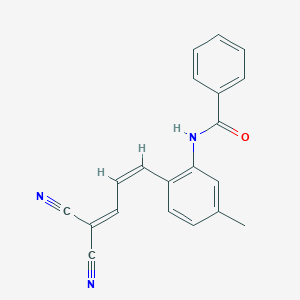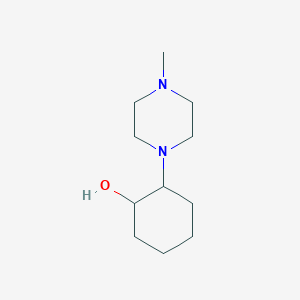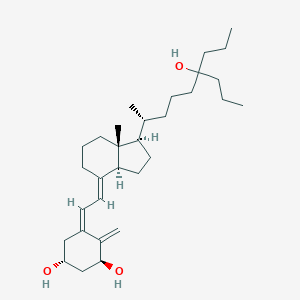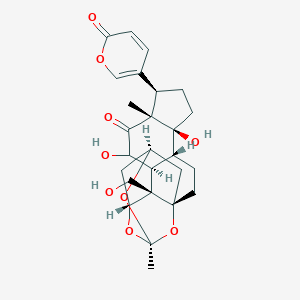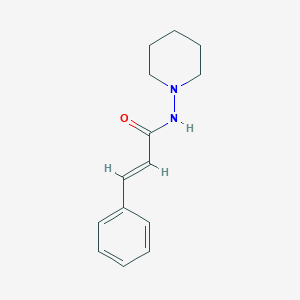
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CPTIQ) is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This chemical compound belongs to the class of tetrahydroisoquinolines, which are known to have diverse biological activities. CPTIQ has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties.
作用機序
The mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is not fully understood. However, it is believed that N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride acts on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and analgesic effects. N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has also been found to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
実験室実験の利点と制限
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been extensively studied for its potential therapeutic applications and has been found to exhibit a range of pharmacological effects. However, there are some limitations to using N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential therapeutic applications of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride.
将来の方向性
There are several future directions for the study of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and to optimize its synthesis for therapeutic applications.
Conclusion:
In conclusion, N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound that has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit a range of pharmacological effects, including analgesic, anti-inflammatory, and neuroprotective properties. N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several advantages for lab experiments, including its ease of synthesis and extensive research history. However, further research is needed to fully understand the potential therapeutic applications of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and to optimize its synthesis for therapeutic purposes.
合成法
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized by the reaction of cyclopropylamine with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. The reaction is carried out under mild conditions and yields a high purity product. The synthesis of N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been optimized to produce large quantities of the compound for research purposes.
科学的研究の応用
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective properties. N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. It has also been studied for its potential use in the treatment of pain and inflammation.
特性
CAS番号 |
102395-77-7 |
|---|---|
製品名 |
N-Cyclopropyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
分子式 |
C12H16ClN |
分子量 |
209.71 g/mol |
IUPAC名 |
2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-11-9-13(12-5-6-12)8-7-10(11)3-1;/h1-4,12H,5-9H2;1H |
InChIキー |
PMYZSAYZMPTCML-UHFFFAOYSA-N |
SMILES |
C1CC1[NH+]2CCC3=CC=CC=C3C2.[Cl-] |
正規SMILES |
C1CC1[NH+]2CCC3=CC=CC=C3C2.[Cl-] |
同義語 |
2-cyclopropyl-3,4-dihydro-1H-isoquinoline chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)
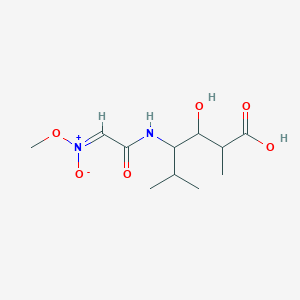

![N-[(E,3R,4R,5R,9R,10S,11S)-10-Hydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B217660.png)
![[(2R,3S,4S,5R,6R)-3-acetyloxy-4,5-dihydroxy-6-[[(7R,9S,10R,13R,14S,16S,17R)-7-hydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-16-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B217665.png)


